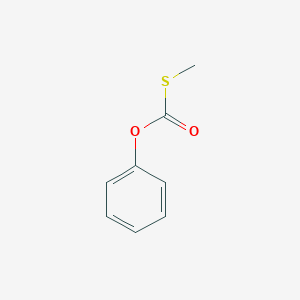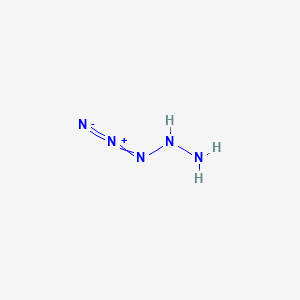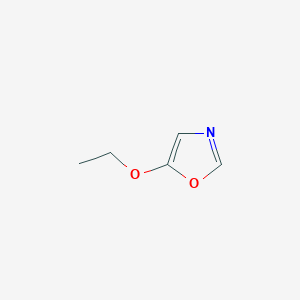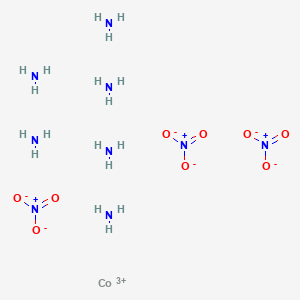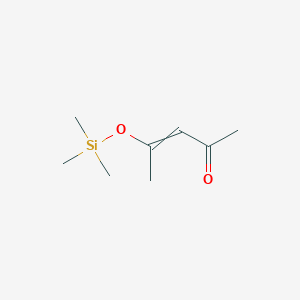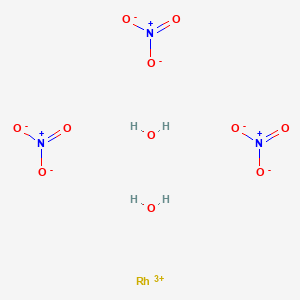
Rhodium(III) nitrate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(III) nitrate dihydrate is an inorganic compound with the chemical formula Rh(NO₃)₃·2H₂O. It is a yellow crystalline solid that is highly soluble in water. This compound is widely used in various fields, including catalysis, electroplating, and the glass industry .
Mechanism of Action
Target of Action
Rhodium(III) nitrate dihydrate is primarily used as a precursor in the synthesis of Rh-doped catalysts for various chemical transformations . It can also be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions .
Mode of Action
It is known that it can be used to synthesize rh-doped catalysts, which are used in various chemical transformations . These catalysts can facilitate reactions by providing an alternative reaction pathway with a lower activation energy.
Biochemical Pathways
This compound is involved in the synthesis of Rh-doped catalysts, which can be used in various chemical transformations . For example, it can be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions . These catalysts can facilitate the addition of hydrogen (H2) to other molecules, a key step in many biochemical pathways.
Result of Action
The primary result of the action of this compound is the synthesis of Rh-doped catalysts . These catalysts can facilitate various chemical transformations, leading to the production of new compounds. The exact molecular and cellular effects would depend on the specific reactions being catalyzed.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(III) nitrate dihydrate can be synthesized by dissolving rhodium metal or rhodium oxide in concentrated nitric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain the crystalline dihydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by recycling nuclear wastes containing rhodium. The rhodium is dissolved in nitric acid, and the solution is processed to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: This compound can be reduced to lower oxidation states of rhodium using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can participate in substitution reactions where nitrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Ligands like chloride ions or phosphines can be used to replace nitrate ligands.
Major Products Formed:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds, such as rhodium(II) or rhodium(I) complexes.
Substitution: Rhodium complexes with different ligands, such as rhodium chloride or rhodium phosphine complexes.
Scientific Research Applications
Rhodium(III) nitrate dihydrate has numerous applications in scientific research:
Biology: Rhodium compounds are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore the use of rhodium complexes in medical imaging and as therapeutic agents.
Comparison with Similar Compounds
Rhodium(III) chloride hydrate: Another rhodium compound used in catalysis and electroplating.
Rhodium(III) sulfate: Used in similar applications as rhodium(III) nitrate dihydrate.
Cobalt(III) nitrate: Shares similar chemical properties and applications in catalysis.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form various rhodium complexes with different ligands. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
rhodium(3+);trinitrate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULCFFJNLVZXGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N3O11Rh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631163 |
Source


|
| Record name | Rhodium(3+) nitrate--water (1/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-43-5 |
Source


|
| Record name | Rhodium(3+) nitrate--water (1/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
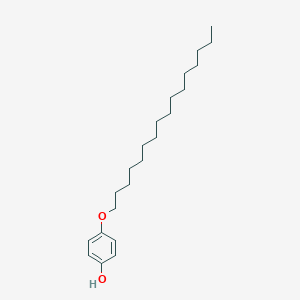
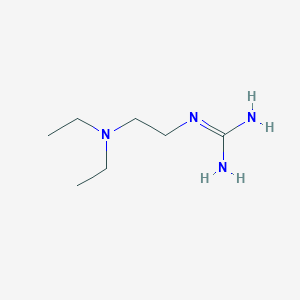
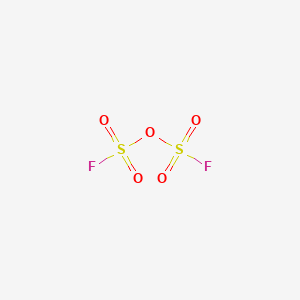
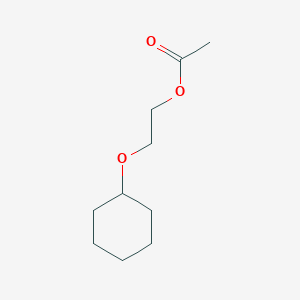
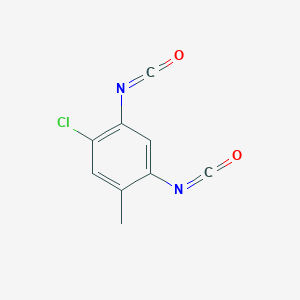
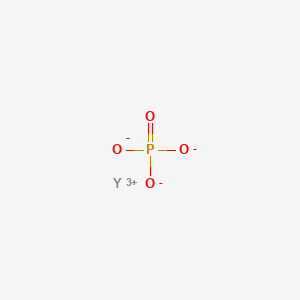
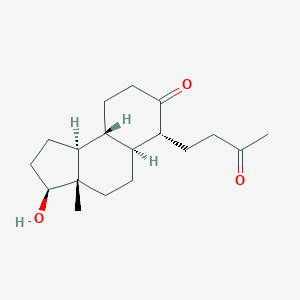
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
